molecular formula C13H15FN2O2 B6797505 N-(5-fluoropyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide

N-(5-fluoropyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide

Cat. No.: B6797505
M. Wt: 250.27 g/mol
InChI Key: JVNBJQSAOVODIC-UHFFFAOYSA-N
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Description

N-(5-fluoropyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide is a synthetic organic compound that features a fluoropyridine moiety and a bicyclic oxabicycloheptane structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c14-9-1-4-12(15-7-9)16-13(17)6-8-5-10-2-3-11(8)18-10/h1,4,7-8,10-11H,2-3,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNBJQSAOVODIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CC(=O)NC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoropyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide typically involves multi-step organic synthesis. A common approach might include:

    Formation of the fluoropyridine moiety: This can be achieved through halogenation reactions, where a pyridine derivative is treated with a fluorinating agent.

    Construction of the oxabicycloheptane ring: This step might involve cycloaddition reactions or other ring-forming reactions.

    Coupling of the two moieties: The final step would involve coupling the fluoropyridine and oxabicycloheptane structures through an acetamide linkage, possibly using amide bond-forming reactions under specific conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoropyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the fluoropyridine or oxabicycloheptane moieties.

    Substitution: The fluorine atom in the pyridine ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the fluorine site.

Scientific Research Applications

N-(5-fluoropyridin-2-yl)-2-(7-oxabicyclo[22

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of N-(5-fluoropyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide
  • N-(5-bromopyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide

Uniqueness

The presence of the fluorine atom in N-(5-fluoropyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide might confer unique properties such as increased metabolic stability or altered binding affinity to biological targets compared to its chloro or bromo analogs.

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